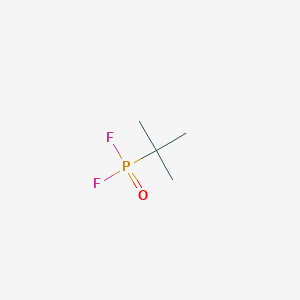
tert-Butylphosphonic difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butylphosphonic difluoride is an organophosphorus compound with the chemical formula (CH₃)₃COPF₂ It is a derivative of phosphonic acid where the hydrogen atoms are replaced by tert-butyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butylphosphonic difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.
Oxidation and Reduction: Strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution: Products include tert-butylphosphonic acid derivatives.
Hydrolysis: The primary products are tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butylphosphonic difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: Its derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butylphosphonic difluoride exerts its effects depends on the specific application. In chemical reactions, it acts as a source of the phosphonic difluoride group, which can participate in various transformations. In biological systems, its derivatives may interact with enzymes or other molecular targets, inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylphosphonic acid: Similar in structure but lacks the fluorine atoms.
Diethylphosphonic difluoride: Contains ethyl groups instead of tert-butyl groups.
Phosphonic acid: The parent compound without any organic substituents.
Uniqueness
tert-Butylphosphonic difluoride is unique due to the presence of both tert-butyl and fluorine groups, which confer distinct chemical properties. The tert-butyl group provides steric hindrance, while the fluorine atoms enhance the compound’s reactivity and stability in certain reactions.
Propiedades
Número CAS |
754-24-5 |
|---|---|
Fórmula molecular |
C4H9F2OP |
Peso molecular |
142.08 g/mol |
Nombre IUPAC |
2-difluorophosphoryl-2-methylpropane |
InChI |
InChI=1S/C4H9F2OP/c1-4(2,3)8(5,6)7/h1-3H3 |
Clave InChI |
WCWYXMCSQVQYGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)



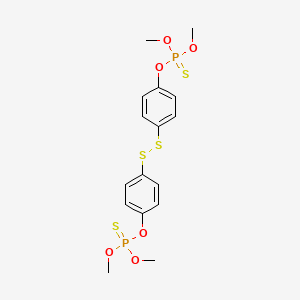
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
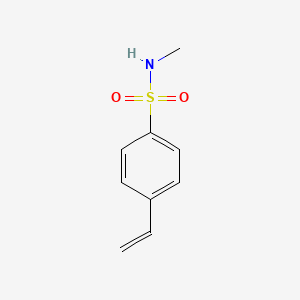
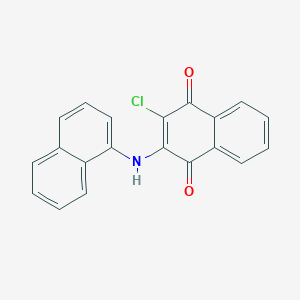
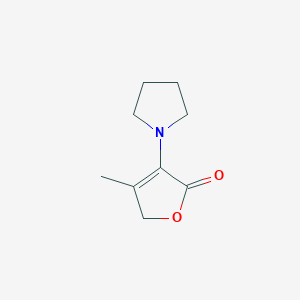
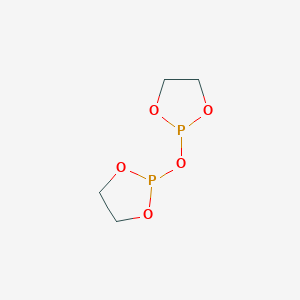
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)



